Sodiumd-ascorbate

Vitamin C Bioactivity Nutritional Fortification Stereospecificity

Sodium D-ascorbate (E316, sodium erythorbate) matches L-ascorbate's antioxidant potency while exhibiting only ~5% vitamin C bioactivity — the decisive stereochemical distinction for industrial use. Deploy in cured meats for nitrosamine inhibition and color retention without vitamin fortification claims. Formulate into beverages and canned goods to prevent oxidation-driven flavor/color loss while preserving clean nutritional labeling. In basic research, its negligible SVCT transport activity makes it the ideal negative control for L-ascorbate-specific pathways. High aqueous solubility and near-neutral pH streamline blending. Verify purity ≥98% before procurement.

Molecular Formula C6H7NaO6
Molecular Weight 198.11 g/mol
Cat. No. B15238024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiumd-ascorbate
Molecular FormulaC6H7NaO6
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Na+]
InChIInChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m1./s1
InChIKeyPPASLZSBLFJQEF-LNPKWJEUSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium D-Ascorbate: Chemical Identity, Synonyms, and Industrial Positioning as a Non-Nutritive Antioxidant


Sodium D-ascorbate (also designated sodium D-isoascorbate or sodium erythorbate, E316) is the sodium salt of erythorbic acid (D-isoascorbic acid) and is a stereoisomer of sodium L-ascorbate [1]. Chemically distinguished by the inverted configuration at the C5 carbon, this compound exhibits antioxidant potency comparable to its L-enantiomer but demonstrates negligible vitamin C bioactivity (approximately 5% of L-ascorbic acid) [2]. It appears as a white to slightly yellow crystalline powder with high aqueous solubility and a near-neutral pH in solution [3]. This distinct biochemical profile renders sodium D-ascorbate a specialized, cost-effective tool for industrial applications where oxidation control is required without nutritional fortification claims.

The Critical Failure Mode of Interchanging Sodium L-Ascorbate and Sodium D-Ascorbate: Vitamin C Bioactivity and Stereospecific Enzyme Requirements


Substituting sodium L-ascorbate with sodium D-ascorbate based solely on antioxidant potential introduces a critical functional divergence: the D-isomer lacks the ability to serve as a vitamin C source in mammalian systems [1]. This is due to the strict stereospecificity of enzymes such as L-gulonolactone oxidase and sodium-dependent vitamin C transporters (SVCT), which recognize only the L-configuration [2]. Consequently, while both compounds may perform identically in non-biological oxidative quenching (e.g., preventing rancidity), only the L-isomer supports collagen synthesis, immune function, and overall nutritional status. For applications where vitamin fortification is a regulatory or labeling requirement, direct replacement of sodium L-ascorbate with sodium D-ascorbate would constitute a product adulteration or misbranding issue. This fundamental difference in bioactivity, quantified in the evidence below, mandates careful compound selection based on the intended endpoint.

Quantitative Evidence Guide: Verifiable Differentiation of Sodium D-Ascorbate for Scientific and Industrial Procurement


Negligible Vitamin C Bioactivity: A 20-Fold Reduction Enables Non-Nutritive Antioxidant Applications

The defining differentiator for sodium D-ascorbate is its near-complete absence of vitamin C activity. A definitive toxicological and safety assessment established that erythorbic acid (the parent acid of sodium D-ascorbate) possesses only 5% of the vitamin C activity of L-ascorbic acid [1]. This represents a 20-fold reduction in bioactivity. This biochemical distinction is not merely academic; it is the primary reason this compound is selected for industrial applications where antioxidant function must be decoupled from nutritional claims, thereby avoiding regulatory complications associated with vitamin fortification.

Vitamin C Bioactivity Nutritional Fortification Stereospecificity

Equipotent Antioxidant Efficacy in Nitrosamine Inhibition: A Direct Functional Parity with Sodium L-Ascorbate

In a critical food safety application, sodium D-ascorbate (as sodium erythorbate) demonstrates functional equivalence to sodium L-ascorbate in preventing the formation of carcinogenic nitrosamines. A study using a ground pork model system found that sodium erythorbate and sodium ascorbate were equally effective in reducing nitrosopyrrolidine levels [1]. This parity in a high-stakes, regulated application validates that the D-isomer can substitute for the L-isomer in pure antioxidant functions without compromising food safety efficacy, providing a procurement alternative that may offer cost or stability advantages.

Nitrosamine Inhibition Food Safety Carcinogen Reduction

Equivalent Performance in Color Stabilization of Fresh Meat: A Quantified, Non-Significant Difference

In the context of fresh meat display, sodium D-ascorbate (erythorbate) matches the performance of ascorbic acid in preserving desirable color attributes. A direct comparison study on beef lumbar vertebrae packaged in high-oxygen modified atmospheres (80% O₂, 20% CO₂) demonstrated that sodium erythorbate was as effective as ascorbic acid for inhibiting vertebrae discoloration, with the statistical analysis confirming no significant difference (P > 0.05) [1]. Furthermore, both reducing agents at concentrations of 0.5%, 1.0%, or 1.5% significantly improved vertebrae redness compared to lower or zero concentration controls (P < 0.05) [1].

Meat Color Stability Modified Atmosphere Packaging Antioxidant Efficacy

Distinct Stability Profile in Aqueous Systems: Class-Level Inferences from Erythorbate vs. Ascorbate Studies

The stability of sodium D-ascorbate in solution cannot be assumed identical to that of sodium L-ascorbate. While class-level studies comparing the parent acids and their sodium salts show complex, condition-dependent stability, a key finding is that ascorbic acid is slightly more stable than erythorbic acid, and both free acids are more stable than their respective sodium salts in the presence of copper ions (Cu²⁺) [1]. However, this trend can invert in the presence of specific food components like glycine, where the sodium salts become more stable than their parent acids [1]. This evidence underscores that sodium D-ascorbate's stability is a distinct property requiring formulation-specific validation.

Chemical Stability Aqueous Oxidation Food Component Interactions

Solubility and Solution pH: A Practical Differentiator for Formulation Design

Physical properties offer immediate, measurable differentiation for formulators. Sodium D-ascorbate exhibits an aqueous solubility of 55 g/100 mL, which is approximately 3.4-fold higher than the reported solubility of 16 g/100 mL for sodium L-ascorbate under comparable conditions (room temperature) [1]. Additionally, a 1% aqueous solution of sodium D-ascorbate has a pH of approximately 7.4 [2], which is notably closer to neutral than the more acidic pH of an ascorbic acid solution (typically ~3 for a 5 mg/mL solution). These differences in solubility and solution pH can be decisive factors in selecting the appropriate compound for concentrated liquid formulations or for applications requiring a neutral vehicle to minimize ingredient interactions or irritation.

Solubility Aqueous pH Formulation Parameters

Validated Application Scenarios for Sodium D-Ascorbate Based on Quantitative Differentiation


Non-Nutritive Antioxidant in Cured and Processed Meats (E316)

Procurement for cured meat manufacturing where nitrosamine inhibition and color retention are required, but vitamin C fortification is not desired or is regulated. This application leverages the equipotent antioxidant effect in reducing nitrosamine formation and stabilizing meat color (Section 3, Items 2 & 3), while the 5% vitamin C activity (Section 3, Item 1) ensures the product remains a non-nutritive additive. The higher solubility (Section 3, Item 5) also facilitates efficient incorporation into brines.

Antioxidant Stabilizer for Beverages and Canned Goods Without Nutritional Labeling Impact

Formulation of fruit juices, soft drinks, and canned vegetables where oxidation leads to flavor loss and color degradation. The compound's near-neutral pH (Section 3, Item 5) reduces the risk of acid-catalyzed degradation of other ingredients or packaging corrosion, while its high solubility allows for easy dosing. Critically, the lack of vitamin C activity (Section 3, Item 1) means it can be used purely as a preservative without affecting the nutritional labeling of the final product.

Model Compound for Stereospecific Vitamin C Transporter and Enzyme Studies

In basic research, sodium D-ascorbate serves as a critical control or model compound for studying the stereospecificity of L-ascorbate-dependent biological systems. Its negligible activity (Section 3, Item 1) and distinct stereochemistry make it an ideal negative control for experiments investigating sodium-dependent vitamin C transporters (SVCTs) or L-ascorbate-specific enzymes [1]. This allows researchers to dissect the specific contribution of the L-enantiomer in cellular uptake and metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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